9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Medicinal Chemistry Building Block Sourcing Structure–Activity Relationships

9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (CAS 1042626-47-0, MF C12H13FN2, MW 204.24 g/mol) is a fluorinated hexahydroazepino[3,4-b]indole building block supplied as a powder at ≥95% purity. It belongs to the azepinoindole class—tricyclic scaffolds combining an indole with a seven-membered azepine ring—which has been explored in PARP inhibition, MCH-1 antagonism, kinase inhibition, and hCYP1B1 inhibition programs.

Molecular Formula C12H13FN2
Molecular Weight 204.24 g/mol
CAS No. 1042626-47-0
Cat. No. B1437906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole
CAS1042626-47-0
Molecular FormulaC12H13FN2
Molecular Weight204.24 g/mol
Structural Identifiers
SMILESC1CC2=C(CNC1)NC3=C2C=CC=C3F
InChIInChI=1S/C12H13FN2/c13-10-5-1-3-9-8-4-2-6-14-7-11(8)15-12(9)10/h1,3,5,14-15H,2,4,6-7H2
InChIKeyNKIRVNOWZKHGSS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (CAS 1042626-47-0): A Fluorinated Azepinoindole Scaffold for Medicinal Chemistry Procurement


9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole (CAS 1042626-47-0, MF C12H13FN2, MW 204.24 g/mol) is a fluorinated hexahydroazepino[3,4-b]indole building block supplied as a powder at ≥95% purity . It belongs to the azepinoindole class—tricyclic scaffolds combining an indole with a seven-membered azepine ring—which has been explored in PARP inhibition, MCH-1 antagonism, kinase inhibition, and hCYP1B1 inhibition programs. The compound bears a single fluorine atom at the 9-position of the indole phenyl ring, a substitution pattern that distinguishes it from the unsubstituted parent scaffold and other halogen or alkyl analogs.

Why 9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole Cannot Be Replaced by Generic Azepinoindole Analogs


The azepinoindole scaffold exists in multiple regioisomeric forms (e.g., azepino[3,4-b]indole vs. azepino[4,3-b]indole vs. azepino[4,5-b]indole) and with diverse substitution patterns that profoundly affect target binding, metabolic stability, and physicochemical properties. The 9-fluoro substitution on the azepino[3,4-b]indole core is structurally unique among commercially available building blocks: the unsubstituted parent 1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (CAS 23240-51-9) lacks the fluorine atom entirely, while the closest halogenated analog—9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 1038264-37-7)—possesses a different ring-fusion geometry ( [4,3-b] vs. [3,4-b] ) that alters the spatial orientation of functional groups and thus pharmacophore compatibility . Fluorine substitution on indole aromatic rings is well-established to modulate oxidative metabolic stability and lipophilicity, making the 9-fluoro analog a non-substitutable entry point for SAR exploration where metabolic soft-spot blocking is a design priority [1].

Head-to-Head Differentiation Evidence for 9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole


Unique 9-Fluoro Substitution on the Azepino[3,4-b]indole Core vs. Unsubstituted Parent and Regioisomeric Chloro Analog

The target compound is the only commercially listed halogen-substituted hexahydroazepino[3,4-b]indole building block. The unsubstituted parent 1,2,3,4,5,10-hexahydroazepino[3,4-b]indole (CAS 23240-51-9, MW 186.25) carries a hydrogen at the 9-position, while the closest halogen-bearing comparator—9-chloro-1,2,3,4,5,6-hexahydroazepino[4,3-b]indole (CAS 1038264-37-7, MW 220.70)—uses a different azepine–indole ring fusion ([4,3-b] vs. [3,4-b]) that reorients the secondary amine vector and alters the overall molecular shape . No 9-bromo, 9-iodo, or 9-methyl azepino[3,4-b]indole analogs are cataloged by major suppliers at the time of this analysis.

Medicinal Chemistry Building Block Sourcing Structure–Activity Relationships

Plasmodium falciparum Phenotypic Screening Signal at 2 µM in NF54 NanoGlo Assay

In a ChEMBL-deposited primary screen, 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole was tested against Plasmodium falciparum NF54 in a nanoGlo assay at a single concentration of 2 µM over 72 hours . The unsubstituted parent compound (CAS 23240-51-9) has no corresponding entry in the ChEMBL database for this or any other target, providing a qualitative differentiation: the introduction of the 9-fluoro substituent correlates with the compound's inclusion in an antimalarial screening collection and detection of a phenotypic signal. However, full dose-response IC50 data and selectivity profiling are not publicly available, and no direct head-to-head comparison against the parent or other analogs was performed in this assay.

Antimalarial Drug Discovery Phenotypic Screening Infectious Disease

Class-Inferred Metabolic Stability Advantage of 9-Fluoro Substitution on Indole Aromatic Ring

The 2018 comprehensive review 'Fluorine-containing indoles: Synthesis and biological activity' establishes that replacing hydrogen with fluorine on indole aromatic rings is a very effective strategy to significantly slow oxidative metabolism by cytochrome P450 monooxygenases [1]. While no direct metabolic stability data (e.g., intrinsic clearance in human liver microsomes) are available specifically for 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole versus its unsubstituted parent, the general principle applies to the 9-position of the indole phenyl ring, which in unfluorinated indoles is a known site of aromatic hydroxylation. This class-level inference supports the procurement of the 9-fluoro analog when metabolic soft-spot blocking is a design goal.

Drug Metabolism Pharmacokinetics Medicinal Chemistry Design

Class-Inferred Lipophilicity Modulation via 9-Fluoro Substitution

Fluorination of aromatic rings modulates lipophilicity (LogP/LogD), which in turn affects permeability, solubility, and off-target binding. The 9-fluoro substituent on the indole phenyl ring is expected to alter the compound's partition coefficient relative to the unsubstituted parent (MW 186.25) and the 9-chloro analog (MW 220.70, azepino[4,3-b]indole) [1]. Neither experimental nor high-quality predicted LogP/LogD values have been published specifically for these three comparators under identical conditions, but the general principle of fluorine-mediated lipophilicity tuning is a standard tool in medicinal chemistry and differentiates the 9-fluoro scaffold from both the more lipophilic chloro/bromo analogs and the non-halogenated parent.

Physicochemical Properties Lipophilicity Drug Design

Optimal Procurement Scenarios for 9-Fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole


Hit-to-Lead Optimization Requiring Metabolically Stabilized Azepinoindole Cores

Medicinal chemistry programs exploring azepinoindole-based inhibitors (e.g., PARP, MCH-1, hCYP1B1) can procure the 9-fluoro scaffold to block the 9-position of the indole ring, a known site of CYP450-mediated oxidative metabolism in unsubstituted indoles [1]. The class-level metabolic stability advantage of aryl fluorination makes this compound a strategic choice over the unsubstituted parent (CAS 23240-51-9) when in vitro microsomal stability is a lead optimization criterion.

Antimalarial Screening Library Expansion with Halogenated Scaffolds

The compound has been screened in a P. falciparum NF54 nanoGlo assay at 2 µM and deposited in ChEMBL, suggesting phenotypic antimalarial signal . Procurement for infectious disease screening collections is indicated when expanding beyond the unsubstituted parent—which lacks any deposited bioactivity data—to explore the impact of 9-fluoro substitution on anti-parasitic activity.

Fragment-Based and DNA-Encoded Library (DEL) Synthesis Requiring a Fluorinated Azepino[3,4-b]indole Building Block

The secondary amine in the azepine ring provides a synthetic handle for diversification (e.g., alkylation, acylation, sulfonylation), while the 9-fluoro substituent introduces a 19F NMR probe and modulates physicochemical properties [1]. As the only commercially available 9-halogenated azepino[3,4-b]indole, this compound is uniquely suited for library synthesis where fluorine-containing scaffolds are desired for metabolic profiling or 19F-based screening assays.

Kinase or Nuclear Receptor Modulator Programs Requiring Azepinoindole Scaffolds with Defined Halogen Substitution

Azepinoindole derivatives have been patented as farnesoid X receptor (FXR) modulators and MCH-1 antagonists, with specific substitution patterns claimed for activity [2]. The 9-fluoro azepino[3,4-b]indole scaffold provides a direct entry point to explore fluorine SAR at the indole 9-position in these target classes, without requiring multistep de novo fluorination of the parent scaffold.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.